

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B1273012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

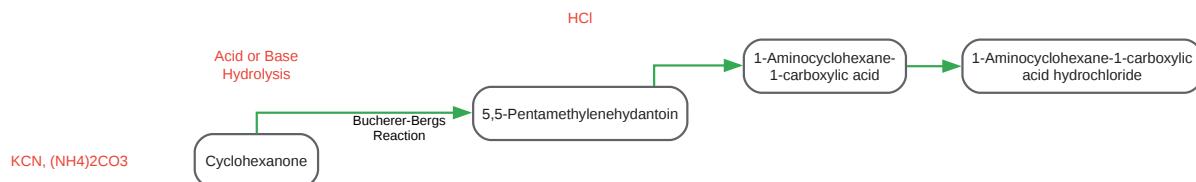
Introduction

1-Aminocyclohexane-1-carboxylic acid hydrochloride, a cyclic amino acid derivative, is a versatile compound with significant applications in medicinal chemistry and biochemical research. Also known by its common name, cycloleucine hydrochloride, this molecule serves as a crucial building block in the synthesis of peptidomimetics and other complex organic structures. Its rigid cyclohexane framework imparts conformational constraints, making it a valuable tool in the design of peptides with specific secondary structures.[\[1\]](#)[\[2\]](#)

From a biological standpoint, 1-aminocyclohexane-1-carboxylic acid exhibits notable activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of S-adenosylmethionine (SAM) mediated methylation processes.[\[3\]](#)[\[4\]](#) These properties have led to its investigation in the context of neurological disorders and cancer research, where it can modulate key signaling pathways related to cell growth, proliferation, and apoptosis. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, biological activities, and experimental protocols related to **1-aminocyclohexane-1-carboxylic acid hydrochloride**, serving as a resource for researchers in drug discovery and development.

Chemical Properties

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a white to off-white crystalline powder.^[5] Its hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many biological assays and pharmaceutical formulations.^[6] The key physicochemical properties are summarized in the table below.


Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[6][7]
Molecular Weight	179.64 g/mol	[6][7]
Melting Point	>300 °C	[5][8]
Boiling Point	272.3 °C at 760 mmHg (for free amino acid)	[5]
Density	1.148 g/cm ³ (for free amino acid)	[5]
pKa	pK1: 2.65; pK2: 10.03 (at 25°C for free amino acid)	[8]
Solubility	Soluble in water.	[6][9]
Appearance	White to off-white crystalline powder	[5]
CAS Number	39692-17-6	[6][7]
IUPAC Name	1-aminocyclohexane-1-carboxylic acid;hydrochloride	[6][7]

Synthesis of 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride

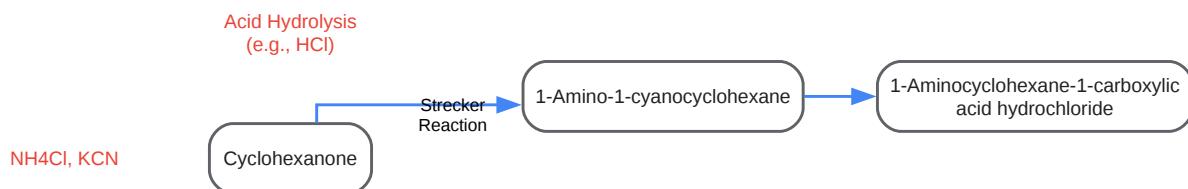
The synthesis of 1-aminocyclohexane-1-carboxylic acid can be achieved through several established organic chemistry reactions, most notably the Bucherer-Bergs and Strecker syntheses. These methods typically start from cyclohexanone.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting hydantoin is then hydrolyzed to yield the amino acid.

[Click to download full resolution via product page](#)

Bucherer-Bergs synthesis of the target compound.


Experimental Protocol: Bucherer-Bergs Synthesis

- **Hydantoin Formation:** In a pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.
- Seal the vessel and heat the mixture to 80-100°C for 6-8 hours with stirring.
- Cool the reaction mixture to room temperature and then acidify with hydrochloric acid to precipitate the 5,5-pentamethylenehydantoin.
- Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.
- **Hydrolysis:** Reflux the hydantoin intermediate with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) until hydrolysis is complete (monitored by TLC).
- **Isolation:** If acid hydrolysis is used, cool the solution and neutralize with a base to precipitate the free amino acid. If base hydrolysis is used, acidify to precipitate the amino acid.
- Filter the product, wash with cold water, and dry.

- Hydrochloride Salt Formation: Dissolve the free amino acid in a minimal amount of hot water and add a slight excess of concentrated hydrochloric acid. Cool the solution to induce crystallization of the hydrochloride salt. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Strecker Synthesis

The Strecker synthesis is another method for producing α -amino acids. It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α -aminonitrile.

[Click to download full resolution via product page](#)

Strecker synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

- α -Aminonitrile Formation: In a suitable solvent (e.g., aqueous ammonia or a mixture of water and ethanol), dissolve cyclohexanone (1.0 eq) and ammonium chloride (1.2 eq).
- To this solution, add a solution of potassium cyanide (1.2 eq) in water dropwise while maintaining the temperature below 20°C.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Extract the α -aminonitrile product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

- Hydrolysis and Salt Formation: Add concentrated hydrochloric acid to the crude aminonitrile and reflux the mixture for 4-6 hours.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the **1-aminocyclohexane-1-carboxylic acid hydrochloride**.
- Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum.

Biological Activity and Applications

1-Aminocyclohexane-1-carboxylic acid hydrochloride and its parent compound, cycloleucine, have been investigated for a range of biological activities, primarily centered around their roles as a receptor antagonist and an enzyme inhibitor.

NMDA Receptor Antagonism

Cycloleucine acts as a competitive antagonist at the glycine binding site of the NMDA receptor. [3][6] This receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its modulation has therapeutic implications for a variety of neurological and psychiatric disorders.

Parameter	Value	Target	Reference
K_i	600 μ M	NMDA receptor associated glycine receptor	[3][6]

Experimental Protocol: NMDA Receptor Binding Assay (Competitive Radioligand Binding)

- Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex by homogenization in a buffered sucrose solution followed by differential centrifugation.
- Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Radioligand: Use a radiolabeled antagonist that binds to the glycine site of the NMDA receptor (e.g., [3 H]CGP 39653).

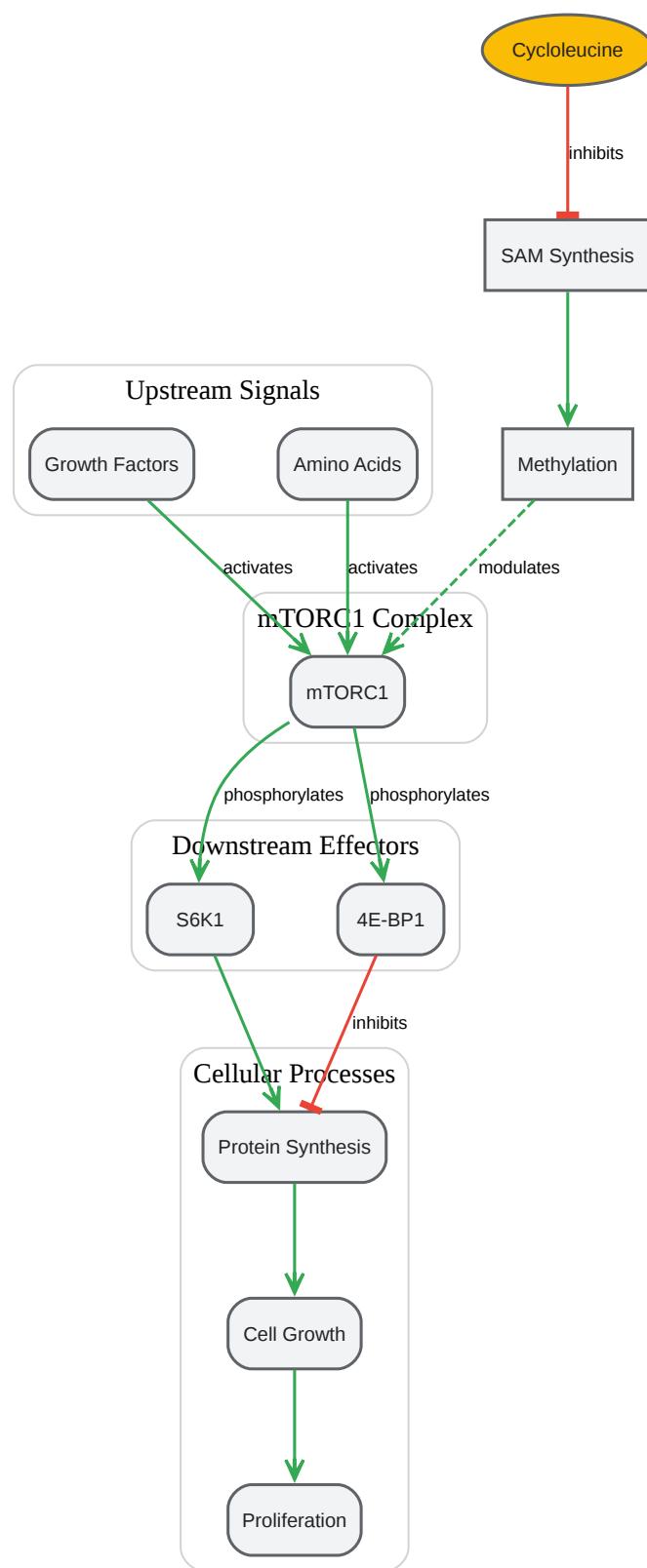
- Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (**1-aminocyclohexane-1-carboxylic acid hydrochloride**).
- Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).
- Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation.

Inhibition of S-adenosylmethionine (SAM) Synthesis

Cycloleucine is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).^{[4][10][11]} SAM is the primary methyl group donor in numerous biological methylation reactions, including DNA, RNA, and protein methylation. Inhibition of SAM synthesis can thus have profound effects on cellular processes.

Parameter	Value	Cell Line	Exposure Time	Reference
IC_{50} (SAM synthesis inhibition)	1.3 mM	Huh-7	6 hours	[1]

Experimental Protocol: Methionine Adenosyltransferase (MAT) Inhibition Assay

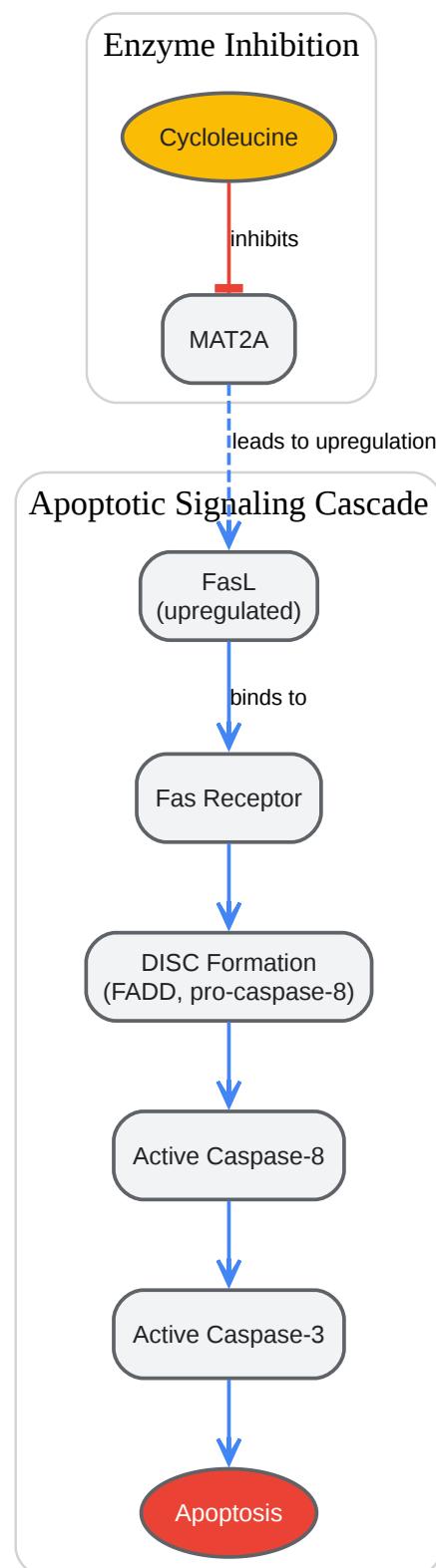

- Cell Culture: Culture the desired cell line (e.g., Huh-7 human hepatoma cells) under standard conditions.
- Compound Treatment: Treat the cells with varying concentrations of **1-aminocyclohexane-1-carboxylic acid hydrochloride** for a specified duration (e.g., 6 hours).
- Cell Lysis: Harvest the cells and prepare cell lysates.
- MAT Activity Assay: Measure the MAT activity in the cell lysates. This can be done by incubating the lysate with L-methionine and ATP and quantifying the amount of SAM produced. SAM can be quantified using methods such as HPLC or specific enzyme-linked immunosorbent assays (ELISAs).
- Data Analysis: Determine the IC_{50} value for the inhibition of SAM synthesis by plotting the percentage of inhibition against the concentration of the test compound.

Modulation of Signaling Pathways

The biological effects of 1-aminocyclohexane-1-carboxylic acid are mediated through its influence on key cellular signaling pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.^{[12][13]} It integrates signals from growth factors, nutrients (including amino acids), and energy status. By inhibiting SAM synthesis, cycloleucine can indirectly affect mTOR signaling, as methylation is crucial for the proper functioning of many components of this pathway.



[Click to download full resolution via product page](#)

Modulation of the mTOR signaling pathway.

Fas/FasL Apoptotic Pathway

The Fas receptor (Fas) and its ligand (FasL) are key components of the extrinsic apoptosis pathway.[\[10\]](#)[\[14\]](#) Inhibition of MAT II by cycloleucine has been shown to induce the expression of FasL, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8-dependent apoptosis in certain cancer cells.[\[1\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Induction of apoptosis via the Fas/FasL pathway.

Applications in Peptide Synthesis

Due to its constrained cyclic structure, 1-aminocyclohexane-1-carboxylic acid is a valuable building block in peptide synthesis to induce specific secondary structures, such as β -turns and helices.^{[8][16]} This can enhance the metabolic stability and biological activity of synthetic peptides. It is particularly useful in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using 1-Aminocyclohexane-1-carboxylic Acid

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- **Coupling of 1-Aminocyclohexane-1-carboxylic Acid:**
 - Activate the carboxyl group of Fmoc-1-aminocyclohexane-1-carboxylic acid-OH using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.
- **Washing:** Wash the resin with DMF to remove excess reagents and byproducts.
- **Repeat Cycles:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- **Final Deprotection and Cleavage:** Once the peptide chain is assembled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane).

- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conclusion

1-Aminocyclohexane-1-carboxylic acid hydrochloride is a compound of significant interest to researchers in chemistry and biology. Its straightforward synthesis, unique structural properties, and defined biological activities make it a valuable tool in drug discovery and peptide design. The detailed protocols and data presented in this guide are intended to facilitate its application in the laboratory and contribute to the advancement of research in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Buy 1-Aminocyclohexane-1-carboxylic acid hydrochloride | 39692-17-6 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Frontiers | FAS mediates apoptosis, inflammation, and treatment of pathogen infection [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273012#1-aminocyclohexane-1-carboxylic-acid-hydrochloride-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

